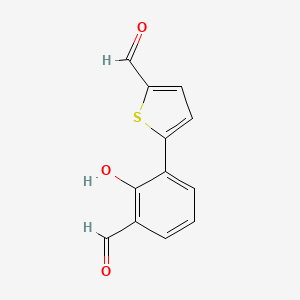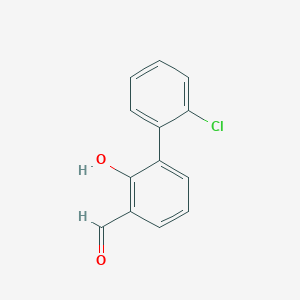
4-(2,3-Difluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is a highly fluorinated phenol derivative with a wide range of applications in the fields of organic synthesis, analytical chemistry, and material science. Its unique structure has enabled it to be used in various research applications, including those involving biochemical and physiological effects.
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, has been used in a variety of scientific research applications, including those involving organic synthesis, analytical chemistry, and material science. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, pesticides, and dyes. In analytical chemistry, it has been used as a reagent for the determination of trace metals, and in material science, it has been used as a component of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is not well understood. However, it is believed that the fluorinated phenol moiety of the compound acts as an electron-withdrawing group, which modifies the reactivity of the molecule. This modification of reactivity is believed to be responsible for the wide range of applications of the compound in organic synthesis, analytical chemistry, and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, are not well understood. However, studies have shown that the compound has a variety of effects on the human body, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, the compound has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 and proteases, which are involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its high purity and wide range of applications. Its high purity ensures that the compound can be used in a variety of experiments without the need for further purification. In addition, its wide range of applications makes it suitable for use in a variety of scientific research applications.
The main limitation of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its cost. The compound is relatively expensive, and its use in large-scale experiments can be cost-prohibitive. In addition, the compound is highly reactive, and its use in certain experiments may result in the formation of undesirable side products.
Future Directions
Given the wide range of applications of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, there are a number of potential future directions for its use. These include: further research into its biochemical and physiological effects; development of new synthetic methods for its synthesis; exploration of its use in the development of new materials; and investigation of its use in the production of new drugs and other compounds. In addition, further research into its mechanism of action and its potential toxicity is needed in order to fully understand its potential applications.
Synthesis Methods
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, can be synthesized via a reaction between 2,3-difluorophenol and formic acid in the presence of a base. This reaction is known as an acid-catalyzed condensation reaction, and it results in the formation of a carbon-carbon bond between the two reactants. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and formation of undesirable side products. The reaction is typically carried out at a temperature of 70-80°C, and the yield of the product is typically in the range of 90-95%.
properties
IUPAC Name |
5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKZVNBUSQOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685127 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111128-76-7 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














